

interference of reducing sugars in beta-glucanase assays

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Compound of Interest

Compound Name: *beta-Glucanase*

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Technical Support Center: Beta-Glucanase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of reducing sugar interference in **beta-glucanase** assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring **beta-glucanase** activity?

A1: The most prevalent methods for determining **beta-glucanase** activity involve quantifying the release of reducing sugars from a beta-glucan substrate. The two most common colorimetric assays for this purpose are the 3,5-dinitrosalicylic acid (DNS) assay and the Nelson-Somogyi (NS) assay.^{[1][2]} Alternative methods include viscometric assays, which measure the change in viscosity of a beta-glucan solution, and commercial kits that utilize chromogenic substrates.^[1]

Q2: Why do I get a high background signal in my **beta-glucanase** assay?

A2: A high background signal in a **beta-glucanase** assay is often due to the presence of pre-existing reducing sugars in your sample or reagents.^[3] Other potential causes include

contamination of reagents, incorrect incubation times or temperatures, and insufficient washing steps in plate-based assays.[4][5][6]

Q3: What are "reducing sugars" and why do they interfere with the assay?

A3: Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, allowing them to act as reducing agents. Common examples include glucose, fructose, xylose, and maltose. In the context of a **beta-glucanase** assay, these sugars react with the colorimetric reagents (like DNS or the copper reagent in the Nelson-Somogyi method), leading to a color change that is independent of the enzyme's activity. This results in an overestimation of the **beta-glucanase** activity.[7]

Q4: Are there other substances besides reducing sugars that can interfere with these assays?

A4: Yes, other compounds can interfere, particularly with the DNS assay. These include certain amino acids (like tryptophan and cysteine), which can lead to an overestimation of reducing sugar content.[8] Additionally, compounds such as furfural and 5-hydroxymethylfurfural, which can be present in samples derived from lignocellulosic biomass, can also react with DNS and cause interference.[9]

Q5: Is the DNS or Nelson-Somogyi assay more suitable for **beta-glucanase** activity?

A5: The Nelson-Somogyi (NS) assay is generally recommended over the DNS assay for measuring the activity of carbohydrases other than cellulases, including **beta-glucanase**. [1][10][11] The DNS assay is known to give a non-stoichiometric response, meaning the color development is not strictly proportional to the number of reducing ends, especially with oligosaccharides. This can lead to a significant overestimation of enzyme activity, with studies showing that the DNS assay can yield results 3- to 13-fold higher than the NS assay for **beta-glucanase** and other non-cellulase enzymes.[1][10]

Troubleshooting Guides

Issue: High Background Reading in Control Wells (No Enzyme)

Possible Cause: Your substrate or sample buffer contains endogenous reducing sugars.

Solution:

- Run a Substrate Blank: Always include a control with your substrate and assay reagents but without the enzyme. This will quantify the baseline level of reducing sugars.
 - Sample Pre-treatment: If the background is unacceptably high, you may need to remove the interfering sugars from your sample before the assay. A method using adapted bacteria to selectively consume these sugars is described in the "Experimental Protocols" section.
 - Substrate Purification: For substrates with high reducing sugar content, such as lichenin and laminarin, a reduction step with sodium borohydride can virtually eliminate this background.
- [3]

Issue: Inconsistent or Non-Reproducible Results

Possible Cause 1: Pipetting errors or improper mixing.

Solution: Ensure all pipettes are calibrated. When adding reagents, especially viscous ones, ensure complete mixing in each well or tube.

Possible Cause 2: Temperature fluctuations during incubation.

Solution: Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the assay.

Possible Cause 3: Reagent instability.

Solution: Prepare fresh reagents, especially the DNS and Nelson-Somogyi color reagents, as they can degrade over time.

Issue: Overestimation of Beta-Glucanase Activity with DNS Assay

Possible Cause: The DNS assay provides a disproportionately high color yield for oligosaccharides produced by **beta-glucanase** compared to monosaccharide standards.

Solution:

- Switch to the Nelson-Somogyi Assay: This method provides a more accurate stoichiometric measurement of the reducing ends produced.[\[11\]](#)[\[12\]](#)
- Use an Appropriate Standard Curve: If using the DNS assay, it is crucial to use a standard curve generated with the specific oligosaccharides produced by your enzyme, if known. However, this is often not practical.
- Consider Alternative Assays: For higher accuracy, consider using a viscometric method or a commercial kit with a specific chromogenic substrate.[\[1\]](#)

Quantitative Data on Assay Interference

The choice of reducing sugar assay can significantly impact the determined enzymatic activity. The following table summarizes the comparison between the DNS and Nelson-Somogyi assays for different carbohydrases.

Enzyme	Substrate	Average DNS/NS Activity Ratio	Reference
Cellulase	Carboxymethylcellulose (CMC)	1.4	[1]
Beta-Glucanase	Barley Beta-Glucan	~3-13	[1] [10]
Xylanase	Birchwood Glucuronoxylan	4.0	[1]
Mannanase	Galactomannan	~7-10	[1] [11]

Table 1: Comparison of enzyme activities as determined by the DNS and Nelson-Somogyi (NS) assays. The DNS/NS ratio indicates the fold-overestimation of activity by the DNS method compared to the NS method.

Experimental Protocols

Protocol 1: DNS Assay for Beta-Glucanase Activity

This protocol is adapted for the determination of **beta-glucanase** activity.

Reagents:

- Substrate Solution: 1% (w/v) Barley Beta-Glucan in 100 mM Sodium Acetate Buffer (pH 5.0).
- DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 g of sodium hydroxide in 100 mL of purified water.
- Enzyme Solution: Dilute the **beta-glucanase** sample in a suitable buffer to obtain an activity within the linear range of the assay.
- Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.1 to 1.0 mg/mL) in the same buffer as the enzyme.

Procedure:

- Pre-warm the substrate solution and enzyme solution to the desired reaction temperature (e.g., 50°C) for 5 minutes.
- In a test tube, mix 0.3 mL of the substrate solution with 0.3 mL of the enzyme solution.
- Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10 minutes).
- Stop the reaction by adding 0.9 mL of the DNS reagent.
- Incubate the tubes in a boiling water bath for 5 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance at 540 nm.
- Prepare a standard curve using the glucose standards and run blanks for the substrate and enzyme.[2]

Protocol 2: Nelson-Somogyi Assay for Beta-Glucanase Activity

This protocol provides a more accurate measurement of reducing sugars.

Reagents:

- Substrate Solution: 0.625% (w/v) Barley Beta-Glucan in 100 mM Sodium Acetate Buffer (pH 5.0).
- Somogyi Copper Reagent: Prepare by mixing Reagent A and Reagent B.
 - Reagent A: Dissolve 15 g of sodium potassium tartrate and 30 g of anhydrous Na_2CO_3 in ~300 mL of water. Add 20 g of NaHCO_3 . Dissolve 180 g of anhydrous Na_2SO_4 in 500 mL of boiling water and cool. Mix the two solutions and make up to 1 L.
 - Reagent B: Dissolve 5 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and 45 g of anhydrous Na_2SO_4 in water and make up to 250 mL.
 - Mix 4 parts of Reagent A with 1 part of Reagent B just before use.
- Nelson Arsenomolybdate Reagent: Dissolve 25 g of ammonium molybdate in 450 mL of water. Carefully add 21 mL of concentrated H_2SO_4 . Dissolve 3 g of $\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$ in 25 mL of water and add to the molybdate solution. Incubate at 37°C for 24-48 hours.
- Enzyme Solution: Dilute as in the DNS assay.
- Glucose Standard Solutions: Prepare as in the DNS assay.

Procedure:

- Pre-warm 0.16 mL of the substrate solution to 50°C for 5 minutes.
- Initiate the reaction by adding 0.04 mL of the pre-warmed enzyme solution.
- Incubate at 50°C for 10 minutes.
- Stop the reaction by adding 0.2 mL of the Somogyi copper reagent.
- Tightly stopper the tubes and incubate in a boiling water bath for 40 minutes.
- Cool the tubes to room temperature and add 0.2 mL of the Nelson arsenomolybdate reagent.

- Mix well and incubate for 10 minutes at room temperature.
- Add 1.4 mL of water, mix, and centrifuge to pellet any precipitate.
- Measure the absorbance of the supernatant at 610 nm.[\[2\]](#)

Protocol 3: Removal of Interfering Sugars with Adapted Bacteria

This method can be used to "strip" unwanted reducing sugars from a sample before the enzyme assay.[\[3\]](#)

Materials:

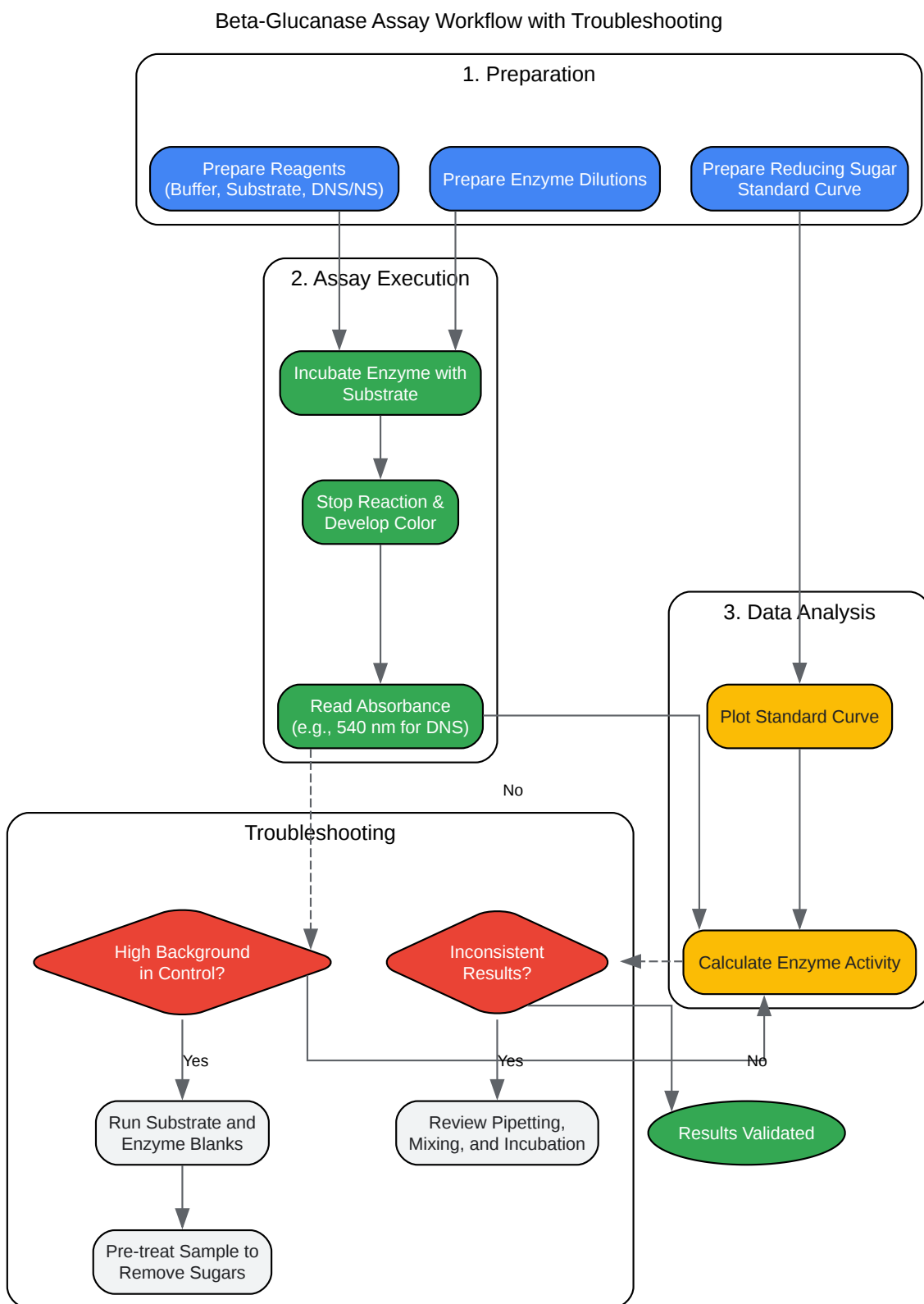
- Bacterial strain (e.g., *E. coli*) adapted to grow on the specific interfering sugar (e.g., glucose, fructose).
- Centrifuge and microcentrifuge tubes.

Procedure:

- Grow the adapted bacteria in a medium containing the interfering sugar as the primary carbon source.
- Harvest the cells by centrifugation and wash them with a suitable buffer.
- Resuspend the cell pellet to a known concentration (e.g., 1-5 mg of cells).
- Add the cell suspension to your sample containing the interfering sugars.
- Incubate at room temperature (25°C) for 1-5 minutes with gentle mixing.
- Pellet the bacteria by centrifugation.
- Carefully collect the supernatant, which is now depleted of the interfering sugar, and proceed with your **beta-glucanase** assay.

Visualizations

Experimental Workflow and Troubleshooting

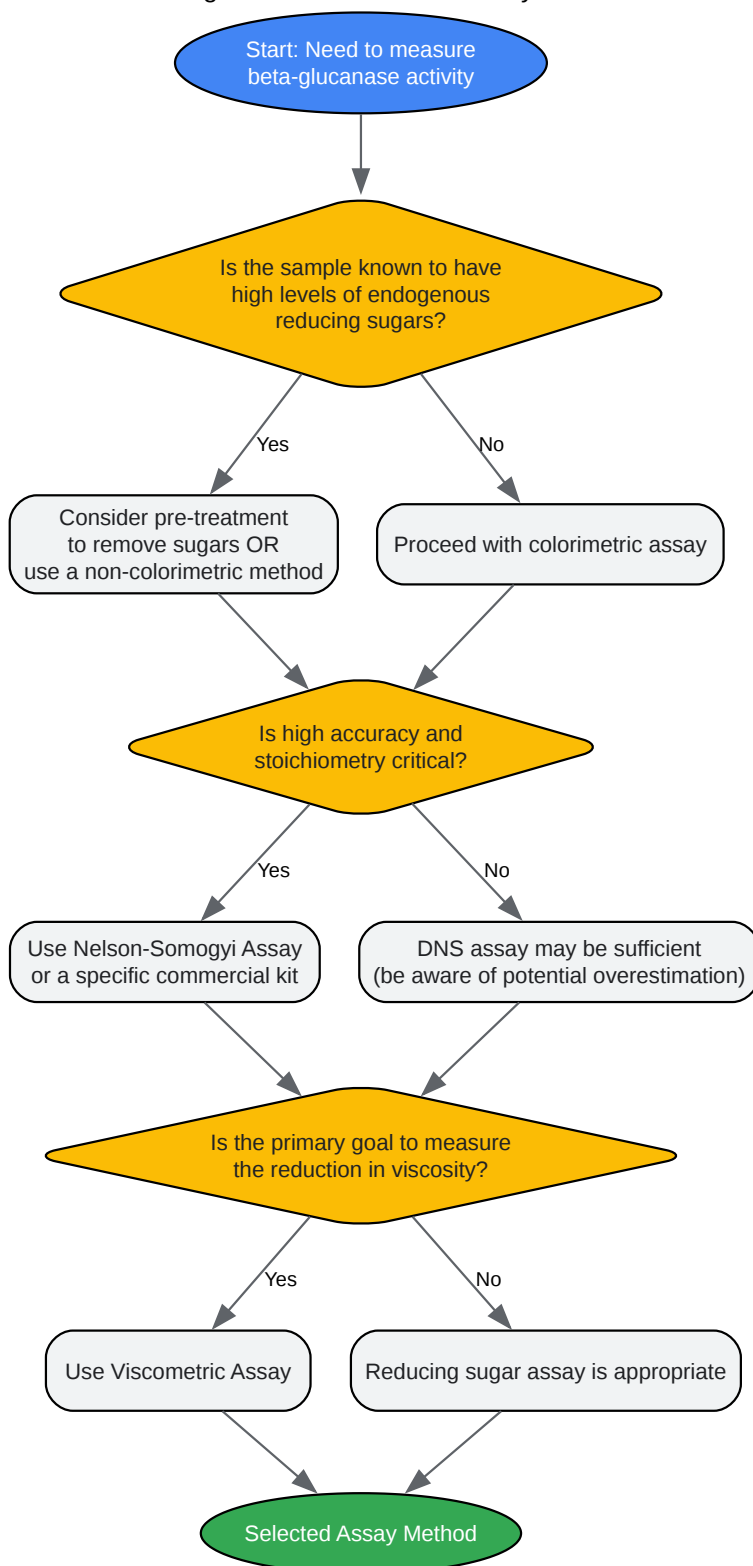


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Caption: Workflow for a **beta-glucanase** assay, including key troubleshooting checkpoints.

Decision-Making for Method Selection

Decision-Making for Beta-Glucanase Assay Method Selection



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Caption: A logical flowchart to guide the selection of an appropriate **beta-glucanase** assay method.

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